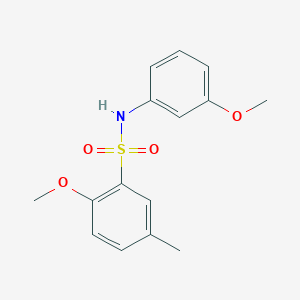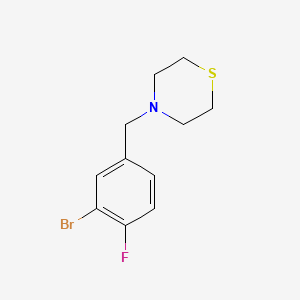
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for research in the fields of medicine, chemistry, and biology.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have suggested that this compound can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell growth and induction of apoptosis. The exact mechanism of action may vary depending on the cell type and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone have been studied in various cell types and animal models. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth, and modulate the expression of various genes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its unique structure and properties, which make it a promising candidate for research in various fields. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its fluorescent properties and potential applications in the development of sensors and probes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields of research, such as biology and chemistry.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone involves the condensation reaction between 2-(methylthio)benzothiazole and 2-methyl-1H-indole-3-carbaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential applications in various fields of research. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In the field of chemistry, this compound has been studied for its fluorescent properties, which make it useful in the development of sensors and probes. In the field of biology, this compound has been investigated for its potential as a bioactive molecule, which can interact with biological systems and modulate their functions.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-17(12-6-2-3-7-13(12)19-11)15(21)10-22-18-20-14-8-4-5-9-16(14)23-18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPKHIFWBEPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)


![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)